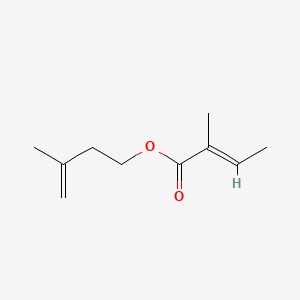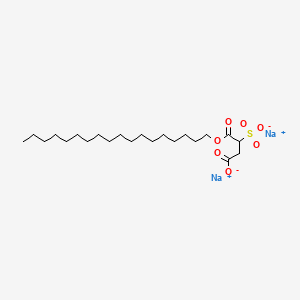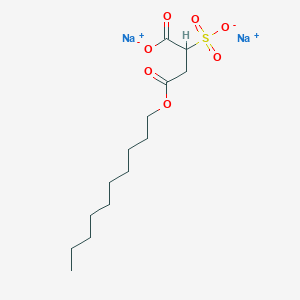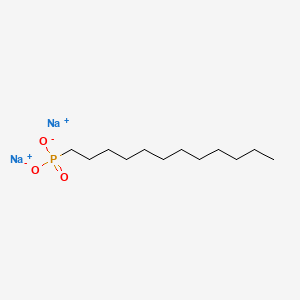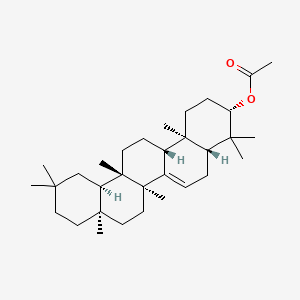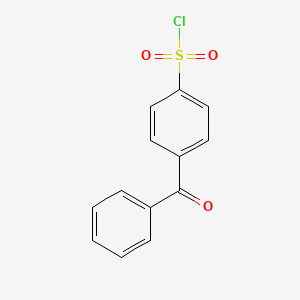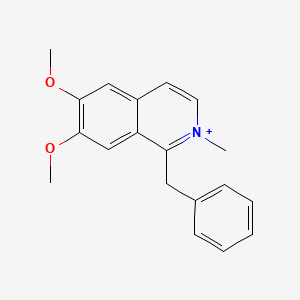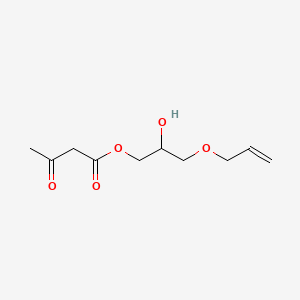
3-Allyloxy-2-hydroxypropyl acetoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Allyloxy-2-hydroxypropyl acetoacetate is an organic compound with the molecular formula C10H16O5. It is known for its unique chemical structure, which includes an allyloxy group, a hydroxypropyl group, and an acetoacetate moiety. This compound is used in various chemical reactions and has applications in multiple scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Allyloxy-2-hydroxypropyl acetoacetate can be synthesized through the reaction of allyl glycidyl ether with acetoacetic acid. The reaction typically occurs in the presence of a base, such as sodium hydroxide, to facilitate the opening of the epoxide ring in allyl glycidyl ether and its subsequent reaction with acetoacetic acid .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reactant concentrations, are carefully controlled to optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-Allyloxy-2-hydroxypropyl acetoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the acetoacetate moiety into alcohols.
Substitution: The allyloxy group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Applications De Recherche Scientifique
3-Allyloxy-2-hydroxypropyl acetoacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound is employed in the modification of biomolecules and the study of enzyme-catalyzed reactions.
Industry: The compound is used in the production of coatings, adhesives, and other materials.
Mécanisme D'action
The mechanism of action of 3-allyloxy-2-hydroxypropyl acetoacetate involves its ability to undergo various chemical reactions due to its functional groups. The allyloxy group can participate in polymerization reactions, while the acetoacetate moiety can undergo keto-enol tautomerism, making it a versatile intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Allyloxy-2-hydroxypropyl cellulose: Similar in structure but used primarily in cellulose modification.
Allyl acetoacetate: Lacks the hydroxypropyl group but shares the acetoacetate moiety.
2-Hydroxypropyl acetoacetate: Lacks the allyloxy group but shares the hydroxypropyl and acetoacetate moieties.
Uniqueness
3-Allyloxy-2-hydroxypropyl acetoacetate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its versatility makes it a valuable compound in both research and industrial settings .
Propriétés
Numéro CAS |
93893-87-9 |
|---|---|
Formule moléculaire |
C10H16O5 |
Poids moléculaire |
216.23 g/mol |
Nom IUPAC |
(2-hydroxy-3-prop-2-enoxypropyl) 3-oxobutanoate |
InChI |
InChI=1S/C10H16O5/c1-3-4-14-6-9(12)7-15-10(13)5-8(2)11/h3,9,12H,1,4-7H2,2H3 |
Clé InChI |
OZIOEOAGXXYJLL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC(=O)OCC(COCC=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



